molecular formula C16H18N2OS B3965209 1-Naphthalen-1-yl-3-(tetrahydrofuran-2-ylmethyl)thiourea

1-Naphthalen-1-yl-3-(tetrahydrofuran-2-ylmethyl)thiourea

Cat. No.: B3965209
M. Wt: 286.4 g/mol
InChI Key: ORLMEVCVFBGHLY-UHFFFAOYSA-N
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Description

1-Naphthalen-1-yl-3-(tetrahydrofuran-2-ylmethyl)thiourea is a synthetic organic compound that belongs to the class of thiourea derivatives

Preparation Methods

The synthesis of 1-Naphthalen-1-yl-3-(tetrahydrofuran-2-ylmethyl)thiourea typically involves the reaction of 1-naphthylamine with tetrahydrofuran-2-carbaldehyde, followed by the addition of thiourea. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product. Industrial production methods may involve optimization of reaction parameters, such as solvent choice, reaction time, and temperature, to achieve scalable and cost-effective synthesis.

Chemical Reactions Analysis

1-Naphthalen-1-yl-3-(tetrahydrofuran-2-ylmethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antiviral agent, with studies indicating its effectiveness against certain bacterial and viral strains.

    Medicine: Research has explored its potential as an anticancer agent, with some studies demonstrating its ability to inhibit the growth of cancer cells.

    Industry: The compound is used in the development of new materials with specific properties, such as photoluminescence and conductivity.

Mechanism of Action

The mechanism of action of 1-Naphthalen-1-yl-3-(tetrahydrofuran-2-ylmethyl)thiourea involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria, leading to cell lysis. In cancer cells, the compound may inhibit key enzymes involved in cell proliferation, thereby preventing tumor growth. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

1-Naphthalen-1-yl-3-(tetrahydrofuran-2-ylmethyl)thiourea can be compared with other thiourea derivatives, such as:

    1-Naphthalen-1-yl-3-(pyridin-4-ylmethyl)thiourea: Similar in structure but with a pyridine ring instead of tetrahydrofuran, this compound may exhibit different biological activities and chemical reactivity.

    1-Naphthalen-1-yl-3-(phenylmethyl)thiourea: The presence of a phenyl group instead of tetrahydrofuran can lead to variations in its physical and chemical properties. The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity compared to other thiourea derivatives.

Properties

IUPAC Name

1-naphthalen-1-yl-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c20-16(17-11-13-7-4-10-19-13)18-15-9-3-6-12-5-1-2-8-14(12)15/h1-3,5-6,8-9,13H,4,7,10-11H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLMEVCVFBGHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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